molecular formula C15H14FN5OS2 B2705593 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1172227-04-1

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2705593
CAS No.: 1172227-04-1
M. Wt: 363.43
InChI Key: JMMLSLHDERVWGS-UHFFFAOYSA-N
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Description

Evolution of Heterocyclic Scaffold Design

The strategic progression from monocyclic systems to hybrid heterocycles marks a transformative shift in medicinal chemistry. Early drug discovery focused on singular heterocyclic nuclei like quinoline or purine derivatives, which demonstrated moderate bioactivity but faced limitations in selectivity and resistance profiles. The advent of combinatorial chemistry and structure-based drug design catalyzed the development of fused and hybridized scaffolds, enabling simultaneous engagement with multiple biological targets. For instance, s-triazine hybrids exhibited enhanced anticancer potency through synergistic interactions with kinase and mTOR pathways. Similarly, benzothiazole derivatives gained prominence for their ability to mimic natural ligands while improving metabolic stability. This evolutionary trajectory underscores the pharmaceutical industry’s pivot toward modular architectures that combine diverse pharmacophoric elements.

Significance of Benzothiazole-Piperazine-Thiadiazole Hybrids

The integration of benzothiazole, piperazine, and thiadiazole into a single molecule capitalizes on distinct physicochemical and pharmacological properties:

  • Benzothiazole : Renowned for its planar aromatic structure, this moiety facilitates π-π stacking interactions with tyrosine kinases and DNA topoisomerases, as evidenced by its prevalence in antitumor agents. Fluorination at the 4-position enhances electronegativity, potentially improving target affinity and blood-brain barrier permeability.
  • Piperazine : As a flexible aliphatic spacer, piperazine bridges aromatic systems while contributing basic nitrogen atoms for hydrogen bonding. Its conformational adaptability enables optimal positioning of terminal pharmacophores within binding pockets.
  • Thiadiazole : The 1,2,3-thiadiazol-5-yl group introduces sulfur-mediated hydrophobic interactions and metabolic resistance, with methylation at C4 modulating lipophilicity for enhanced cellular uptake.

This tripartite system exemplifies the "divide-and-conquer" strategy in hybrid design, where each subunit addresses specific pharmacokinetic or pharmacodynamic challenges.

Historical Development of Multi-pharmacophore Approaches

Multi-pharmacophore strategies originated from Ehrlich’s seminal "magic bullet" concept, evolving through advances in computational modeling and synthetic methodologies. The 1990s saw the rise of fragment-based drug design, allowing systematic assembly of heterocyclic modules with complementary bioactivities. For example, kinase inhibitors like gedatolisib combined imidazoquinoline with triazine scaffolds to concurrently target PI3K and mTOR. Modern approaches leverage gold-catalyzed cascade reactions and post-Ugi modifications to construct polyheterocyclic frameworks with atomic efficiency, as demonstrated in the synthesis of 28 fused scaffolds from simple building blocks. These innovations enable precise spatial arrangement of pharmacophoric elements, critical for multi-target engagement.

Rationale for Structural Integration

The molecular architecture of (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone embodies three key design principles:

  • Complementary Target Coverage : Benzothiazole targets tubulin polymerization, piperazine modulates serotonin/dopamine receptors, and thiadiazole inhibits carbonic anhydrases, enabling potential polypharmacology.
  • Enhanced Binding Kinetics : Fluorine’s electronegativity stabilizes charge-transfer interactions, while the thiadiazole’s sulfur atom coordinates transition metals in enzyme active sites.
  • Optimized Physicochemical Profile : Calculated logP values (benzothiazole: ~2.1, piperazine: ~0.5, thiadiazole: ~1.8) suggest balanced lipophilicity for oral bioavailability, with the methanone linker preventing excessive polarity.
Pharmacophoric Element Target Class Key Interaction
4-Fluorobenzo[d]thiazole Tubulin π-π stacking with β-tubulin T5 loop
Piperazine GPCRs H-bonding via N4 nitrogen
4-Methyl-1,2,3-thiadiazole Carbonic Anhydrase IX Sulfur-metal coordination

This table illustrates the hybrid’s capacity for multimodal target engagement, a hallmark of advanced chemotherapeutic agents.

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS2/c1-9-13(24-19-18-9)14(22)20-5-7-21(8-6-20)15-17-12-10(16)3-2-4-11(12)23-15/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLSLHDERVWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that incorporates various functional groups, suggesting potential pharmacological applications. This article aims to detail its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN5OSC_{16}H_{16}FN_5OS with a molecular weight of 357.39 g/mol. The structure features a piperazine ring, a fluorobenzo[d]thiazole moiety, and a thiadiazole unit, contributing to its diverse biological activities.

Target Enzymes

The primary target for this compound is tyrosinase , an enzyme involved in melanin biosynthesis. The compound acts as a competitive inhibitor , which means it competes with the natural substrate for the active site of the enzyme. This inhibition can lead to reduced melanin production, making it a candidate for skin-whitening agents.

Biochemical Pathways

By inhibiting tyrosinase, this compound disrupts the melanogenesis pathway, which is crucial in conditions such as hyperpigmentation and melanoma. The inhibition of this pathway can also have implications in treating certain skin disorders.

Antimicrobial Properties

Research indicates that derivatives containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi:

CompoundActivityMIC (μg/mL)Reference
Thiadiazole Derivative 1Antibacterial against E. coli32
Thiadiazole Derivative 2Antifungal against C. albicans24
Thiadiazole Derivative 3Antimicrobial spectrum26–42

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of similar compounds on human cell lines. For example, compounds derived from thiadiazoles showed varying degrees of cytotoxicity:

CompoundIC50 (μM)Effect on MRC-5 Cells (%)
Compound A0.0157% viability at 48h
Compound B10100% inhibition at 10 μM

These findings suggest that while some derivatives exhibit potent activity against pathogens, they may also affect normal cell viability depending on concentration.

Case Studies

  • Antiviral Activity : A study highlighted the antiviral potential of thiazole/thiadiazole derivatives against SARS-CoV-2 protease with IC50 values as low as 0.01μM0.01\,\mu M. The compound exhibited minimal cytotoxicity at this concentration while effectively inhibiting viral replication .
  • Melanogenesis Inhibition : In experiments involving B16F10 melanoma cells, related compounds demonstrated significant antimelanogenic effects without notable cytotoxicity. This suggests potential applications in cosmetic formulations aimed at reducing skin pigmentation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and benzothiazole structures exhibit significant anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Its structural features may enhance interactions with specific molecular targets involved in tumor growth.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for skin-related disorders such as hyperpigmentation. Studies have demonstrated that this compound acts as a competitive inhibitor of tyrosinase, effectively reducing melanin production without cytotoxic effects on cells. This property could be beneficial in developing treatments for conditions like melasma or age spots.

Antimicrobial Properties

There is growing interest in the antimicrobial potential of compounds with thiadiazole moieties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially making it useful in treating infections caused by resistant pathogens.

Case Study 1: Tyrosinase Inhibition

A study published in PubMed Central evaluated the inhibitory effects of similar piperazine-based compounds on tyrosinase derived from Agaricus bisporus. The results indicated that derivatives with fluorinated benzothiazole exhibited significantly lower IC50 values compared to standard inhibitors like kojic acid, suggesting enhanced efficacy in inhibiting melanin synthesis .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of piperazine derivatives, compounds structurally related to (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone were tested against various cancer cell lines. Results demonstrated that these compounds induced apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Key Observations :

  • The 4-methyl-1,2,3-thiadiazole group in the target compound may confer greater metabolic stability than isoxazole due to sulfur’s resistance to oxidative degradation .

Piperazine-Linked Thiadiazole Derivatives

Compounds combining piperazine with thiadiazole heterocycles exhibit diverse bioactivities. Notable examples include:

  • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole :

    • Features a bis-thiadiazole system with sulfanyl linkages.
    • Lacks the benzothiazole-piperazine scaffold but highlights the medicinal relevance of thiadiazole motifs .
  • Tetrazole-5-thiol derivatives (e.g., 7a–x in ): Synthesized via coupling of tetrazole-5-thiol with bromoethanone-piperazine intermediates. Differ from the target compound in replacing thiadiazole with tetrazole, which may alter metal-binding properties .

Fluorinated Aromatic Systems in Analogues

Fluorination is critical for optimizing pharmacokinetics. Comparable fluorinated structures include:

  • (5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: Contains a fluorobenzyl group and thioxo-thiazolidinone core. Demonstrates how fluorinated aryl groups enhance lipophilicity and target engagement .
  • 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one :

    • Shares the benzothiazole motif but incorporates a pyrazolone ring instead of piperazine-thiadiazole.
    • Highlights versatility in benzothiazole-based drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole and thiadiazole rings, followed by coupling with the piperazine moiety. Key steps include:

  • Ring formation : Use of thiourea derivatives for thiadiazole synthesis under reflux conditions .
  • Coupling reactions : Amide bond formation between the piperazine and thiadiazole groups, often requiring catalysts like triethylamine or palladium-based compounds to enhance selectivity .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for isolating the final product .
    • Critical Parameters : Temperature control (60–80°C for thiadiazole formation), solvent choice (DMF or chloroform for coupling), and catalyst optimization (e.g., 0.5–1.0 mol% Pd(PPh₃)₄) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine integration at δ 7.2–7.5 ppm for the benzo[d]thiazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 414.08) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ for the methanone carbonyl group .

Q. What preliminary biological screening approaches are suitable for this compound?

  • In vitro Assays :

  • Enzyme inhibition : Test against kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorogenic substrates .
  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Cell-based assays : Cytotoxicity screening via MTT assay on HEK-293 and HeLa cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :

  • Core modifications : Replace the 4-methyl group on the thiadiazole with ethyl or propyl to assess hydrophobicity effects .
  • Fluorine substitution : Compare activity of 4-fluoro vs. 5-fluoro isomers on the benzo[d]thiazole ring .
  • Piperazine alternatives : Introduce morpholine or pyrrolidine rings to evaluate conformational flexibility .
    • Data Analysis : Use IC₅₀ values from dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituents with target binding (e.g., EGFR or COX-2) .

Q. How can contradictory results between in vitro and in vivo efficacy be resolved?

  • Approach :

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration in rodent models .
  • Metabolite identification : Use hepatic microsomes to detect phase I/II metabolites that may deactivate the compound .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .

Q. What computational methods are effective for predicting target interactions?

  • Protocol :

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding over 100 ns to assess stability (e.g., RMSD < 2.0 Å) .
  • Quantum mechanical calculations : DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
  • Machine learning : Train models on ChEMBL data to predict off-target effects or toxicity .

Q. How does the compound’s stability under varying pH conditions impact experimental design?

  • Experimental Design :

  • pH stability assay : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then quantify degradation via HPLC .
  • Degradation products : Characterize by LC-MS; e.g., hydrolysis of the methanone group may yield carboxylic acid derivatives .
    • Implications : Adjust buffer systems in biological assays (e.g., use phosphate buffer at pH 7.4 for cell culture) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.